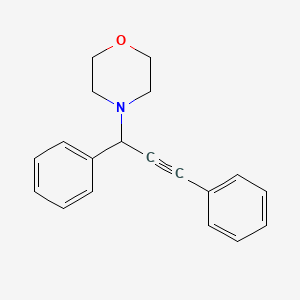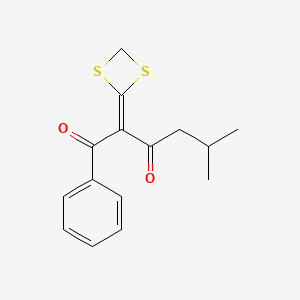
4-(Octyloxy)cyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octyloxy)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with an octyloxy group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)cyclohexane-1-carbonyl chloride typically involves the following steps:
Formation of 4-(Octyloxy)cyclohexanol: This intermediate can be prepared by reacting cyclohexanol with octyl bromide in the presence of a base such as potassium carbonate.
Oxidation to 4-(Octyloxy)cyclohexanone: The alcohol group in 4-(Octyloxy)cyclohexanol is oxidized to a ketone using an oxidizing agent like sodium dichromate or pyridinium chlorochromate.
Conversion to this compound: The ketone is then converted to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octyloxy)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(Octyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the octyloxy group, making it less hydrophobic.
4-(Methoxy)cyclohexane-1-carbonyl Chloride: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
4-(Octyloxy)benzoyl Chloride: Features a benzene ring instead of a cyclohexane ring, leading to different electronic properties.
Uniqueness
4-(Octyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and hydrophobic coatings.
Eigenschaften
| 116044-19-0 | |
Molekularformel |
C15H27ClO2 |
Molekulargewicht |
274.82 g/mol |
IUPAC-Name |
4-octoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C15H27ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
KRPCBSWYKWVEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)





![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)

